Zirconium dinitrate oxide hydrate

Catalyst support Zirconia ceramics Thermal processing

Chloride-based Zr precursors often yield MOFs with suboptimal porosity-ZrCl₄-derived UiO-66 achieves only 540 m²/g BET. Zirconium dinitrate oxide hydrate delivers 783 m²/g (45% higher), matching optimal nitrate precursors at lower cost. For catalyst developers, thermal decomposition produces CeO₂-ZrO₂ supports with substantially larger pore volume and surface area versus oxychloride routes under identical conditions. • UiO-66 BET: 783 m²/g (vs. 540 m²/g ZrCl₄) • Simplified sol-gel chemistry for dense, uniform PZT ferroelectric films • Dual-function Li-S battery additive: polysulfide shuttle suppression + Li-anode protection • 99.5% purity; water-soluble for homogeneous solution processing

Molecular Formula H2N2O8Zr
Molecular Weight 249.25 g/mol
CAS No. 14985-18-3
Cat. No. B087561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium dinitrate oxide hydrate
CAS14985-18-3
Molecular FormulaH2N2O8Zr
Molecular Weight249.25 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2]
InChIInChI=1S/2NO3.H2O.O.Zr/c2*2-1(3)4;;;/h;;1H2;;/q2*-1;;;+2
InChIKeyBGMQNYCWALSARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Dinitrate Oxide Hydrate (CAS 14985-18-3) Technical Profile: Soluble Precursor for ZrO₂-Based Materials and Catalyst Supports


Zirconium dinitrate oxide hydrate, also known as zirconium(IV) oxynitrate hydrate (ZrO(NO₃)₂·xH₂O), is a white, water-soluble crystalline solid with a molecular weight of 249.25 g/mol for the anhydrous form [1]. The compound serves primarily as a zirconium precursor for synthesizing ZrO₂ nanoparticles, CeO₂-ZrO₂ mixed oxide catalyst supports, Pb(Zr,Ti)O₃ ferroelectric thin films, and as a catalyst or additive in organic synthesis and electrochemical applications . Its solubility in water and polar organic solvents distinguishes it from chloride-based precursors and enables homogeneous solution-based processing routes.

Why Simple Substitution of Zirconium Dinitrate Oxide Hydrate with Other Zirconium Salts Compromises Material Performance


Substituting zirconium dinitrate oxide hydrate with chloride-based zirconium precursors such as zirconium oxychloride or zirconium tetrachloride is not straightforward. Thermal decomposition of zirconium oxynitrate yields calcined powders with substantially larger pore volume and surface area compared to zirconium oxychloride under identical conditions [1]. In MOF synthesis, different zirconium precursors produce UiO-66 frameworks with widely varying BET surface areas—ranging from 540 m²/g for ZrCl₄ to 783–802 m²/g for nitrate-based precursors [2]. Moreover, the counterion influences the sol–gel chemistry: nitrate-based precursors enable simpler reaction pathways and higher system stability compared to alkoxide alternatives [3]. These precursor-dependent differences in morphology, surface area, and processing behavior mean that in-class compounds cannot be interchanged without compromising the final material properties.

Quantitative Differentiation Evidence: Zirconium Dinitrate Oxide Hydrate vs. Alternative Zirconium Precursors and Additives


Thermal Decomposition Yields Significantly Higher Surface Area and Pore Volume than Zirconium Oxychloride

When calcined under identical experimental conditions (350–1000 °C in air), the calcined powder derived from zirconium oxynitrate (ZON) exhibits much larger pore volume, surface area, and volume shrinkage compared to that derived from zirconium oxychloride (ZOC) [1]. The study further reports that at low calcination temperatures, the metastable tetragonal ZrO₂ crystallites in ZON-derived material are smaller than those in ZOC-derived material [1].

Catalyst support Zirconia ceramics Thermal processing

UiO-66 MOF Synthesis: Zirconium Dinitrate Oxide Hydrate Delivers BET Surface Area of 783 m²/g, Comparable to Zr(NO₃)₄ and 45% Higher than ZrCl₄

In the synthesis of perfluorinated UiO-66 metal–organic frameworks, different zirconium precursors produce markedly different BET surface areas. ZrO(NO₃)₂·4H₂O yields a BET surface area of 783 m²/g and a micropore volume of 0.30 cm³/g when incubated at 120 °C [1]. By comparison, ZrCl₄ produces only 540 m²/g and 0.19 cm³/g under room-temperature incubation, while ZrOCl₂·8H₂O yields 750 m²/g and 0.27 cm³/g [1]. The nitrate-based precursor thus achieves 45% higher surface area than the chloride.

Metal-organic frameworks MOF synthesis Gas adsorption

Sol–Gel PZT Thin Film Fabrication: Nitrate-Based Precursor Simplifies Reaction Pathway and Enhances Film Density Compared to Alkoxide Routes

In sol–gel processing of Pb(Zr,Ti)O₃ (PZT) ferroelectric thin films, using ZrO(NO₃)₂·2H₂O as the zirconium source in a single solvent system yields a simpler chemical reaction pathway, higher multi-component system stability, and easier process control compared to alkoxide-based routes [1]. The resulting Pb(Zr₀.₅₃Ti₀.₄₇)O₃ ferroelectric thin films exhibit good density, small grain size, and uniform grain size distribution [1].

Ferroelectric thin films PZT Sol-gel processing

Li–S Battery Electrolyte Additive: ZrO(NO₃)₂ Dual Functionality Suppresses Polysulfide Shuttle and Protects Li-Metal Anode

Zirconium dinitrate oxide hydrate (ZrO(NO₃)₂) functions as a dual-functional electrolyte additive in lithium–sulfur batteries [1]. The ZrO²⁺ cation exhibits strong affinity to sulfur, catalyzing the conversion of dissolved polysulfides to elemental S₈ and preventing their diffusion via electrostatic repulsion [1]. Simultaneously, NO₃⁻ anions reduce to form a stable passivation film on the Li-metal anode, decreasing parasitic reactions [1]. The additive observably enhances discharge capacity and cycle stability [1].

Lithium-sulfur batteries Electrolyte additive Polysulfide shuttle

Thermal Barrier Coating Precursor Comparison: Zirconium Acetate Outperforms Zirconium Oxynitrate in SPPS Process, but Zirconium Oxynitrate Remains a Viable Nitrate-Based Option

In solution precursor plasma spray (SPPS) fabrication of thermal barrier coatings, zirconium acetate precursor produces more vertical cracks with average spacing of 150–200 μm compared to zirconium oxynitrate [1]. Consequently, the zirconium acetate-derived coating exhibits a longer lifetime in thermal cycling: 648 cycles vs 431 cycles for the zirconium oxynitrate-derived coating in a 1‑h, 1000 °C test—approximately 1.5× greater durability [1]. Both coatings show similar oxidation behavior at 1000 °C for up to 250 h [1].

Thermal barrier coatings Plasma spray Zirconia coatings

Recommended Application Scenarios for Zirconium Dinitrate Oxide Hydrate Based on Quantitative Differentiation Evidence


High-Surface-Area CeO₂–ZrO₂ Catalyst Support Synthesis

The thermal decomposition behavior of zirconium dinitrate oxide hydrate, which yields calcined powders with larger pore volume and surface area than zirconium oxychloride [4], makes it the preferred precursor for preparing CeO₂–ZrO₂ mixed oxide catalyst supports. This advantage translates directly to higher active site dispersion and improved catalytic performance in applications such as three-way catalysis and solid oxide fuel cell electrodes .

Synthesis of High-Surface-Area Zr-Based Metal–Organic Frameworks (UiO-66)

For researchers synthesizing UiO-66 or related Zr-MOFs, zirconium dinitrate oxide hydrate provides a BET surface area of 783 m²/g, which is 45% higher than that achieved with ZrCl₄ and comparable to the optimal Zr(NO₃)₄ precursor [4]. This makes it an attractive, cost-effective alternative for producing high-porosity frameworks for gas storage, separation, and catalysis.

Sol–Gel Fabrication of Pb(Zr,Ti)O₃ Ferroelectric Thin Films

The nitrate-based precursor simplifies the sol–gel chemistry, enhances multi-component system stability, and yields dense, uniform PZT films [4]. Researchers and manufacturers aiming for reliable, high-quality ferroelectric thin films for memory devices, sensors, and actuators should consider zirconium dinitrate oxide hydrate over alkoxide precursors.

Lithium–Sulfur Battery Electrolyte Additive Research

Zirconium dinitrate oxide hydrate's unique dual functionality as both a polysulfide shuttle suppressor and Li-metal anode protectant [4] positions it as a valuable additive for Li–S battery research. While not a direct precursor for electrode materials, its role in enhancing cycle life and discharge capacity addresses a critical challenge in Li–S technology development.

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